molecular formula C16H10ClN5 B11020328 7-(4-Chlorophenyl)-2-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Chlorophenyl)-2-(pyridin-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11020328
M. Wt: 307.74 g/mol
InChI Key: OWEBCMXHIJPCLT-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxaldehyde in the presence of a base to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-METHOXYPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(4-FLUOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
  • 7-(4-BROMOPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-2-(2-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 4-chlorophenyl group may enhance its binding affinity to certain targets or alter its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C16H10ClN5

Molecular Weight

307.74 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H10ClN5/c17-12-6-4-11(5-7-12)14-8-10-19-16-20-15(21-22(14)16)13-3-1-2-9-18-13/h1-10H

InChI Key

OWEBCMXHIJPCLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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